molecular formula C14H19ClN2O3S B3016693 1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine CAS No. 923239-47-8

1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B3016693
CAS No.: 923239-47-8
M. Wt: 330.83
InChI Key: AFANJHNEBFVQDC-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chloroacetyl group and a sulfonyl group attached to a piperazine ring, which is further substituted with a 3,4-dimethylphenyl group

Scientific Research Applications

1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Chemical Biology: It serves as a tool compound in chemical biology for studying protein-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

The synthesis of 1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(3,4-dimethylphenylsulfonyl)piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride.

Reaction Scheme:

1-(3,4-dimethylphenylsulfonyl)piperazine+chloroacetyl chlorideThis compound\text{1-(3,4-dimethylphenylsulfonyl)piperazine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 1-(3,4-dimethylphenylsulfonyl)piperazine+chloroacetyl chloride→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding amides, thioesters, and esters.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding sulfide.

Common Reagents and Conditions:

  • Nucleophilic substitution: Nucleophile, base (e.g., triethylamine), solvent (e.g., dichloromethane), low temperature.
  • Oxidation: Oxidizing agent (e.g., potassium permanganate), solvent (e.g., water or acetone), room temperature.
  • Reduction: Reducing agent (e.g., lithium aluminum hydride), solvent (e.g., ether), low temperature.

Major Products:

  • Amides, thioesters, esters (from nucleophilic substitution)
  • Sulfoxides, sulfones (from oxidation)
  • Sulfides (from reduction)

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors in the central nervous system. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function. The sulfonyl group may enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:

    1-(Chloroacetyl)-4-phenylpiperazine: Lacks the dimethyl substitution on the phenyl ring, which may affect its biological activity and binding properties.

    1-(Chloroacetyl)-4-(methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of the 3,4-dimethylphenylsulfonyl group, leading to differences in steric and electronic properties.

    1-(Chloroacetyl)-4-(4-methylphenyl)sulfonylpiperazine: Has a single methyl group on the phenyl ring, which may influence its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-chloro-1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-11-3-4-13(9-12(11)2)21(19,20)17-7-5-16(6-8-17)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFANJHNEBFVQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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